4-Phenylamino-benzonitrile

描述

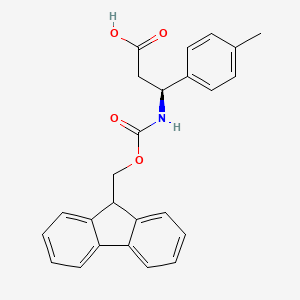

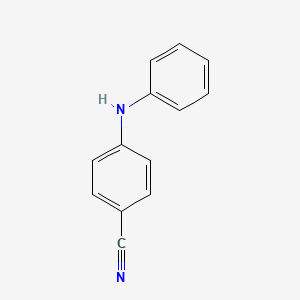

4-Phenylamino-benzonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Phenylamino-benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Phenylamino-benzonitrile .Physical And Chemical Properties Analysis

4-Phenylamino-benzonitrile is a solid substance . It should be stored at 4°C and protected from light .科学研究应用

Spectroscopic Characterization and Molecular Structure Analysis

Scientific Field: Physical Chemistry

Methods of Application: The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .

Results or Outcomes: In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time and static dielectric constant have also been determined . The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group . Further, thermodynamic properties such as enthalpy and entropy have also been investigated . The molecular docking studies are also performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .

Precursor for Synthesis of Useful Compounds

Scientific Field: Organic Chemistry

Methods of Application: For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine . In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

Results or Outcomes: Despite its potential health and environmental risks, its benefits underline its indispensable role in modern society .

Green Synthesis of Benzonitrile

Scientific Field: Green Chemistry

Methods of Application: The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride was carried out . The ionic liquid exhibited multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts .

Results or Outcomes: When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the volume ratio of paraxylene to ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

Chemical Intermediate

Scientific Field: Industrial Chemistry

Methods of Application: The specific methods of application can vary widely depending on the desired end product . It is often used in reactions that require a nitrile group .

Results or Outcomes: The outcomes of these reactions can also vary widely, but the use of 4-Phenylamino-benzonitrile as an intermediate can often improve the efficiency or yield of the reaction .

NMR, HPLC, LC-MS, UPLC Studies

Scientific Field: Analytical Chemistry

Methods of Application: The specific methods of application can vary depending on the analytical technique used . For example, in NMR studies, the compound may be dissolved in a suitable solvent and analyzed using an NMR spectrometer . In HPLC, LC-MS, and UPLC studies, the compound may be separated from a mixture and then analyzed .

Results or Outcomes: The outcomes of these studies can provide valuable information about the compound, such as its purity, concentration, and behavior under different conditions .

Synthesis of Other Compounds

Scientific Field: Synthetic Chemistry

Methods of Application: The specific methods of application can vary widely depending on the desired end product . For example, it can be used in reactions that involve the addition or substitution of groups, or in reactions that involve changes to the nitrile group .

Results or Outcomes: The outcomes of these reactions can include a wide range of different compounds, many of which have important applications in areas such as medicine, materials science, and other fields .

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

属性

IUPAC Name |

4-anilinobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJDZWDNBFIGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433388 | |

| Record name | 4-PHENYLAMINO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylamino-benzonitrile | |

CAS RN |

36602-01-4 | |

| Record name | 4-PHENYLAMINO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)

![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)